Veratril

Catalog No.
S1916950
CAS No.
554-34-7
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratril

CAS Number

554-34-7

Product Name

Veratril

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3

InChI Key

GMPWPTYBCCEVKH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC

Description

The exact mass of the compound Veratril is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Veratril, scientifically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is a chemical compound with the molecular formula C18H18O6 and a molecular weight of approximately 330.33 g/mol . The structure of Veratril features two methoxy-substituted phenyl groups attached to a central ethane-1,2-dione moiety. This unique arrangement contributes to its distinct chemical properties and biological activities.

Typical of diketones. Notably, it can participate in nucleophilic addition reactions due to the electrophilic nature of its carbonyl groups. For instance, it can react with various nucleophiles to form addition products. Additionally, Veratril's structure allows it to engage in condensation reactions, where it may form larger molecules or complexes through the elimination of small molecules like water.

Research indicates that Veratril exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain strains of bacteria . Its structural analogs have also been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of methoxy groups in its structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

The synthesis of Veratril typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with readily available precursors such as vanillin.
  • Methylation: Vanillin is methylated to form veratraldehyde using reagents like dimethyl sulfate in the presence of a base .
  • Nitration: The methylated product undergoes nitration to introduce nitro groups at specific positions on the aromatic rings.
  • Reduction: Subsequent reduction steps convert nitro groups into amino groups or alcohols, yielding various derivatives including Veratril itself .

These methods highlight the compound's synthetic versatility and potential for modification.

Veratril has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial properties, Veratril and its derivatives are being explored for use in antibiotic formulations.
  • Agriculture: Its bioactivity may also extend to agricultural applications as a natural pesticide or herbicide.
  • Material Science: The compound's unique structural features make it a candidate for developing new materials with specific properties.

Studies on Veratril's interactions with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions are crucial for understanding how Veratril can be effectively utilized in therapeutic contexts and how it may affect metabolic pathways in organisms .

Veratril shares structural similarities with several other compounds, particularly those containing diketone functionalities and methoxy-substituted aromatic rings. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
BenzilDiphenylethane-1,2-dioneLacks methoxy groups; known for photochemical properties
HydroxyzinePiperazine derivativeAntihistamine; different pharmacological profile
3,4-DimethoxybenzaldehydeAromatic aldehydePrecursor in various organic syntheses; less complex than Veratril

Uniqueness of Veratril

What makes Veratril particularly unique is its dual diketone structure combined with methoxy groups on both phenyl rings, which enhances its solubility and biological activity compared to similar compounds. This structural arrangement allows for diverse reactivity and potential applications that may not be achievable with simpler analogs.

Veratril’s synthesis traces back to mid-20th-century investigations into benzil derivatives and their applications in alkaloid synthesis. Early work by Gutihrie et al. (1955) highlighted its role as a precursor in the Pomeranz-Fritsch synthesis of papaverine, an isoquinoline alkaloid. The compound was initially derived through the oxidation of veratroin (1,2-bis(3,4-dimethoxyphenyl)ethanol) or via methylation of vanillil, a diketone obtained from lignin-derived vanillin.

Key milestones include:

  • 1955: Identification as a critical intermediate in papaverine synthesis.
  • 2008: Structural elucidation via X-ray crystallography and vibrational spectroscopy, confirming its orthorhombic crystal system (space group Fdd2).
  • 2010s: Expanded applications in supramolecular chemistry and lignin degradation studies.

Nomenclature and Classification

IUPAC Name

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione.

Synonyms

  • Veratril
  • NSC 16733
  • Tetramethoxybenzil.

Chemical Classification

  • Functional Groups: Diketone, methoxy-substituted aromatic rings.
  • Class: Benzil derivative (1,2-diarylethane-1,2-dione).

Registry Identifiers

IdentifierValue
CAS Number554-34-7
PubChem CID226353
DSSTox Substance IDDTXSID90280410

Significance in Organic and Analytical Chemistry

Organic Chemistry Applications

Veratril serves as a versatile building block in:

  • Macrocycle Synthesis: Precursor to cyclotriveratrylene (CTV), a host molecule in supramolecular chemistry.
  • Lignin Degradation: Mediates electron transfer in lignin peroxidase-catalyzed reactions, aiding biomass breakdown.
  • Pharmaceutical Intermediates: Used in synthesizing antibiotic derivatives (e.g., C-9154) via nitro-functionalized intermediates.

Analytical Chemistry Relevance

  • Chromatography: Acts as a reference standard in HPLC methods due to distinct UV-Vis absorption.
  • Spectroscopic Studies: Serves as a model compound for analyzing methoxy-substituted diketones via IR and NMR.
Application DomainKey Use Cases
Organic SynthesisMacrocycle precursors, redox mediators
Analytical MethodsChromatographic standards, structural probes

XLogP3

2.8

Other CAS

554-34-7

Wikipedia

Veratril

Dates

Modify: 2023-07-22

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